Cas no 2227861-74-5 ((1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol)

(1R)-2,2,2-Trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol is a chiral fluorinated alcohol derivative featuring a thiophene scaffold. Its key structural attributes include a trifluoromethyl group, which enhances metabolic stability and lipophilicity, and a propyl-substituted thiophene ring, contributing to its unique electronic and steric properties. The (1R)-enantiomer is of particular interest in asymmetric synthesis and pharmaceutical applications due to its potential as a building block for bioactive molecules. The compound’s high enantiopurity and well-defined stereochemistry make it valuable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its stability under standard conditions further supports its utility in synthetic workflows.
(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol structure
2227861-74-5 structure
Product Name:(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
CAS No:2227861-74-5
MF:C9H11F3OS
MW:224.243252038956
CID:6307986
PubChem ID:165705123
Update Time:2025-05-26

(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
    • 2227861-74-5
    • EN300-1970761
    • Inchi: 1S/C9H11F3OS/c1-2-3-6-4-5-7(14-6)8(13)9(10,11)12/h4-5,8,13H,2-3H2,1H3/t8-/m0/s1
    • InChI Key: JIOJERWLQBNNAH-QMMMGPOBSA-N
    • SMILES: S1C(=CC=C1CCC)[C@@H](C(F)(F)F)O

Computed Properties

  • Exact Mass: 224.04827063g/mol
  • Monoisotopic Mass: 224.04827063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 48.5Ų

(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol Pricemore >>

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Additional information on (1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol

Introduction to (1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol (CAS No. 2227861-74-5)

(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service Number (CAS No. 2227861-74-5), features a unique structural framework that combines a trifluoromethyl group with a propylthiophene moiety, making it a promising candidate for various biochemical applications. The stereochemistry of the compound, specifically the (1R) configuration, plays a crucial role in its biological activity and interaction with biological targets.

The< strong>trifluoromethyl group is a key feature of this molecule, contributing to its lipophilicity and metabolic stability. Such properties are highly desirable in drug design, as they can enhance the compound's bioavailability and resistance to enzymatic degradation. The presence of the trifluoromethyl group also influences the electronic properties of the molecule, which can be leveraged to modulate its interactions with biological receptors.

The< strong>propylthiophene moiety adds another layer of complexity to the compound's structure. Thiophene derivatives are well-known for their broad range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a propyl group at the 5-position of the thiophene ring further enhances these properties by increasing the molecule's solubility and improving its binding affinity to biological targets.

Recent research has highlighted the potential of< strong>(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol in the development of novel therapeutic agents. Studies have demonstrated its efficacy in inhibiting specific enzymes and receptors involved in various diseases. For instance, preliminary in vitro studies have shown that this compound exhibits potent activity against certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity could lead to the development of new anticancer drugs with improved selectivity and reduced side effects.

In addition to its potential in oncology, this compound has also shown promise in other therapeutic areas. Research indicates that it may have applications in treating neurological disorders by interacting with neurotransmitter receptors. The unique combination of structural features in< strong>(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol allows it to selectively target specific biological pathways without affecting others, making it an attractive candidate for drug development.

The stereochemistry of the compound is another critical aspect that has been extensively studied. The (1R) configuration ensures optimal binding to biological targets by providing the correct spatial orientation. This specificity is essential for achieving high efficacy and minimizing off-target effects. Researchers have employed advanced computational methods to understand how the stereochemistry influences the compound's interactions with biological molecules.

The synthesis of< strong>(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Techniques such as asymmetric catalysis have been utilized to achieve the desired stereochemical configuration efficiently. These synthetic strategies are not only important for producing this compound but also provide valuable insights into developing similar molecules with tailored properties.

Ongoing research continues to explore new applications and refine existing knowledge about this compound. Clinical trials are being planned to evaluate its safety and efficacy in humans. These trials will provide crucial data on dosing regimens and potential therapeutic benefits. The results of these studies are expected to pave the way for the development of new drugs based on< strong>(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol.

The impact of this compound extends beyond its direct therapeutic applications. It serves as a valuable tool for researchers studying drug design principles and molecular interactions. By understanding how< strong>(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol interacts with biological targets, scientists can gain insights into developing more effective drugs with improved pharmacokinetic profiles.

In conclusion,< strong>(1R)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol (CAS No. 2227861-74-5) is a remarkable compound with significant potential in pharmaceutical chemistry and medicinal biology. Its unique structural features and stereochemistry make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications and refine our understanding of its properties and mechanisms of action.

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